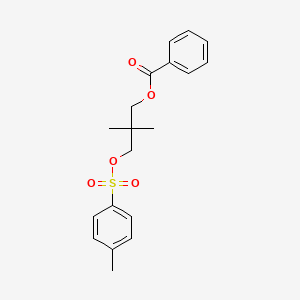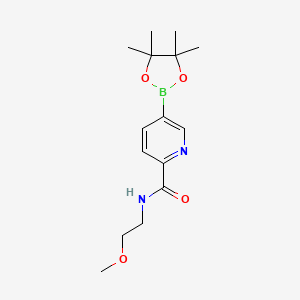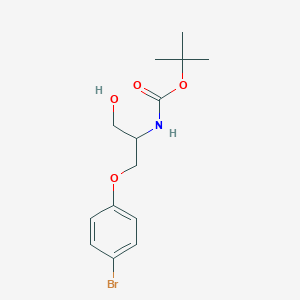
2,2-Dimethyl-3-(tosyloxy)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(tosyloxy)propyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 2,2-dimethyl-3-(tosyloxy)propyl moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate typically involves the esterification of benzoic acid with 2,2-dimethyl-3-(tosyloxy)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(tosyloxy)propyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for the reduction of esters.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.
Reduction: The primary product is 2,2-dimethyl-3-(tosyloxy)propanol.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(tosyloxy)propyl benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. The ester bond can be cleaved under appropriate conditions, releasing benzoic acid and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-hydroxypropyl benzoate: Similar structure but with a hydroxyl group instead of a tosyloxy group.
2,2-Dimethyl-3-chloropropyl benzoate: Contains a chlorine atom in place of the tosyloxy group.
2,2-Dimethyl-3-bromopropyl benzoate: Contains a bromine atom instead of the tosyloxy group.
Uniqueness
2,2-Dimethyl-3-(tosyloxy)propyl benzoate is unique due to the presence of the tosyloxy group, which is a better leaving group compared to hydroxyl, chlorine, or bromine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c1-15-9-11-17(12-10-15)25(21,22)24-14-19(2,3)13-23-18(20)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGIHIKZSANPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)








